Etofylline vs. Theophylline: Superior Metabolic Stability and Independent Pharmacokinetic Profile
Etofylline demonstrates a critical differentiation from theophylline by not converting into theophylline in vivo, as confirmed by pharmacokinetic studies. In a cross-over study in healthy volunteers, Etofylline exhibited a beta-phase half-life of 4.1 hours and was primarily excreted unchanged in the urine (about 20%) [1]. A separate comparative study showed similar elimination half-lives between Etofylline (5.5-6.9 h) and theophylline (5.0-7.2 h), but noted that Etofylline does not release theophylline, thus maintaining its own independent PK/PD profile and avoiding the complex, variable metabolism and narrow therapeutic index associated with theophylline [2].
| Evidence Dimension | Metabolic Fate |
|---|---|
| Target Compound Data | Does not release theophylline in vivo; exhibits independent pharmacokinetics |
| Comparator Or Baseline | Theophylline is subject to complex hepatic metabolism (CYP1A2) and has a narrow therapeutic range (5-20 μg/mL) |
| Quantified Difference | Etofylline avoids theophylline release, offering a wider therapeutic window and simpler elimination |
| Conditions | Human plasma and urine studies following oral and intravenous administration |
Why This Matters
For procurement, this ensures that Etofylline-based formulations provide a consistent, predictable, and safer alternative to theophylline, which is critical for both clinical and research applications requiring precise dosing.
- [1] Zuidema, J., Verhoeven, J., & Merkus, F. W. (1981). Pharmacokinetics of etofylline after intravenous and oral administration to humans. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(7), 310-313. PMID: 7263108. View Source
- [2] Erking, W., Lücker, P. W., Niebch, G., Thiemer, K., & Wetzelsberger, K. (1981). Human pharmacokinetics of theophylline and etofylline from different formulations of a cardiotonic. Arzneimittel-Forschung, 31(2), 371-379. PMID: 7194656. View Source
